pIC50 (= -log IC50):M1 (rat brain)= 7.69 M2 (heart) = 7.23 selectivity:[IC50]M2 / [IC50]M1 = 2.88
a Muscarinic receptors antagonist. Quaternary ammonium salt,, synthetic.
LK-7
CAS No.: 70445-50-0
Cat. No.: VC20777635
Molecular Formula: C21H28INO
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70445-50-0 |
---|---|
Molecular Formula | C21H28INO |
Molecular Weight | 437.4 g/mol |
IUPAC Name | 3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide |
Standard InChI | InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
Standard InChI Key | LAGQPLMAHPNLOI-UHFFFAOYSA-M |
SMILES | C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |
Canonical SMILES | C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |
LK-7, also known as G007-LK, is a compound that has garnered attention in pharmacological research, particularly for its role as a selective inhibitor of tankyrases 1 and 2 (TNKS1/2). These enzymes are involved in various cellular processes, including the regulation of Wnt signaling pathways, which are crucial for cell proliferation and differentiation. The inhibition of TNKS1/2 represents a promising therapeutic strategy in the development of anticancer treatments.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C25H29N5O3S |
Molecular Weight | 479.6 g/mol |
IUPAC Name | 3-[[azepane-1-carbonyl-(naphthalen-2-ylsulfonylamino)amino]methyl]benzenecarboximidamide |
Mechanism of Action
LK-7 functions primarily as an inhibitor of tankyrases, which are enzymes that regulate the stability of β-catenin, a key player in the Wnt signaling pathway. By inhibiting TNKS1/2, LK-7 leads to the destabilization of β-catenin, thereby reducing its transcriptional activity related to cancer cell proliferation.
Biological Activity
Research indicates that LK-7 exhibits potent inhibitory effects on TNKS1/2 with biochemical IC50 values of approximately:
-
TNKS1: 46 nM
-
TNKS2: 25 nM
These values demonstrate the compound's high selectivity and efficacy in targeting these enzymes.
Pharmacokinetic Profile
The pharmacokinetic properties of LK-7 have been characterized in animal models, showing favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Moderate |
Metabolic Stability | Excellent |
These properties suggest that LK-7 could be an effective candidate for further development as an anticancer therapeutic.
In Vivo Studies
In vivo studies have demonstrated that LK-7 maintains its efficacy while exhibiting minimal toxicity, making it a promising candidate for clinical trials aimed at treating cancers associated with aberrant Wnt signaling.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of LK-7 to enhance its potency and selectivity further. The ongoing research aims to explore:
-
Combination therapies with other anticancer agents.
-
The potential for targeting additional pathways involved in tumorigenesis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume